An In-depth Technical Guide to 2-Ethynyl-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Ethynyl-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-1,3-thiazole-4-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and materials science. The strategic placement of a reactive ethynyl group at the C2 position and a formyl group at the C4 position on the thiazole scaffold provides a rich platform for diverse chemical modifications. This guide offers a comprehensive overview of the synthesis, structural elucidation, and potential applications of this molecule, providing researchers with the foundational knowledge to leverage its unique chemical architecture for the development of novel therapeutics and functional materials.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its aromatic nature, coupled with the presence of both nitrogen and sulfur heteroatoms, allows for a variety of non-covalent interactions with biological targets, making it a cornerstone in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The introduction of synthetically versatile functional groups, such as the ethynyl and carbaldehyde moieties, onto the thiazole core further expands its utility, offering avenues for the construction of complex molecular architectures and the fine-tuning of biological activity.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of 2-ethynyl-1,3-thiazole-4-carbaldehyde is characterized by a five-membered thiazole ring substituted with an ethynyl group at the second position and a carbaldehyde (formyl) group at the fourth position.
Systematic Name: 2-ethynyl-1,3-thiazole-4-carbaldehyde
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H3NOS | - |
| Molecular Weight | 137.16 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
| XLogP3 | Predicted to be in the range of 1.0-2.0 | [4][5] |
Proposed Synthetic Strategy
A plausible and efficient synthetic route to 2-ethynyl-1,3-thiazole-4-carbaldehyde can be envisioned through a multi-step process, leveraging well-established organometallic and formylation reactions. The proposed strategy involves the initial construction of a suitably functionalized thiazole core, followed by the sequential introduction of the ethynyl and carbaldehyde groups.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve two key disconnections: the Sonogashira coupling to install the ethynyl group and the Vilsmeier-Haack formylation to introduce the carbaldehyde.
Caption: Retrosynthetic analysis of 2-ethynyl-1,3-thiazole-4-carbaldehyde.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of a 2-Halothiazole Precursor
The synthesis can commence with a commercially available or readily prepared thiazole derivative. For instance, a Hantzsch thiazole synthesis can be employed to construct the core ring system.[1] Subsequent halogenation at the C2 position, which is activated towards electrophilic substitution, would provide the necessary handle for the Sonogashira coupling.
Step 2: Vilsmeier-Haack Formylation
The introduction of the carbaldehyde group at the C4 position can be achieved through the Vilsmeier-Haack reaction.[3][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to effect formylation on electron-rich aromatic systems.[3]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Halothiazole
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3) (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the 2-halothiazole (1.0 equivalent) to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-halo-1,3-thiazole-4-carbaldehyde.
Step 3: Sonogashira Coupling
The final step involves the palladium-catalyzed Sonogashira coupling of the 2-halo-1,3-thiazole-4-carbaldehyde with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms.[9]
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of 2-halo-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., DMF or 1,4-dioxane), add trimethylsilylacetylene (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add a suitable base, such as triethylamine or 2,6-lutidine (5 equivalents).[7]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to 65 °C, monitoring the reaction by TLC.[7]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the silyl-protected intermediate by column chromatography.
-
Deprotect the trimethylsilyl group using a mild base (e.g., K2CO3 in methanol) or a fluoride source (e.g., TBAF) to yield the final product, 2-ethynyl-1,3-thiazole-4-carbaldehyde.
-
Purify the final compound by column chromatography.
Caption: Proposed synthetic workflow for 2-ethynyl-1,3-thiazole-4-carbaldehyde.
Spectroscopic Characterization (Predicted)
The structural confirmation of 2-ethynyl-1,3-thiazole-4-carbaldehyde would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-10.2 (s, 1H, -CHO), δ 8.2-8.4 (s, 1H, thiazole H5), δ 3.4-3.6 (s, 1H, ethynyl C-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185-190 (-CHO), δ 150-155 (thiazole C4), δ 145-150 (thiazole C2), δ 130-135 (thiazole C5), δ 80-85 (ethynyl C), δ 75-80 (ethynyl C-H) |
| IR (KBr, cm⁻¹) | ~3300 (ethynyl C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch, aldehyde)[10], ~1600, 1500 (C=C, C=N aromatic stretches) |
| Mass Spectrometry (EI-MS) | m/z (%) = 137 (M⁺), other fragments corresponding to loss of CO, HCN, etc. |
Chemical Reactivity and Synthetic Utility
The bifunctional nature of 2-ethynyl-1,3-thiazole-4-carbaldehyde makes it a highly valuable synthetic intermediate.
-
Reactions of the Aldehyde Group: The formyl group is susceptible to a wide range of transformations, including:
-
Oxidation: to the corresponding carboxylic acid.[11]
-
Reduction: to the primary alcohol.[11]
-
Nucleophilic Addition: including Grignard reactions and organolithium additions.
-
Condensation Reactions: such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form various alkenes.[11]
-
Reductive Amination: to introduce substituted amino groups.
-
Formation of Imines and Hydrazones: providing further points for molecular diversification.[2]
-
-
Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for:
Caption: Reactivity map of 2-ethynyl-1,3-thiazole-4-carbaldehyde.
Potential Applications in Drug Discovery and Materials Science
The structural features of 2-ethynyl-1,3-thiazole-4-carbaldehyde position it as a valuable scaffold for various applications.
-
Medicinal Chemistry: The ability to readily introduce diverse substituents through the aldehyde and ethynyl groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The thiazole core itself is a known pharmacophore, and its combination with the triazole ring (via click chemistry) can lead to compounds with enhanced biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2][12]
-
Materials Science: The rigid, planar structure of the thiazole ring, combined with the linear ethynyl group, makes this molecule a candidate for the synthesis of novel organic electronic materials. The extended π-conjugation that can be achieved through reactions at the ethynyl and aldehyde positions could lead to materials with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
2-Ethynyl-1,3-thiazole-4-carbaldehyde represents a highly promising and synthetically accessible building block for chemical and pharmaceutical research. Its unique combination of a privileged thiazole scaffold with two orthogonal and highly reactive functional groups provides a powerful platform for the design and synthesis of a wide range of novel compounds. This guide has outlined a robust synthetic strategy, predicted its key chemical properties, and highlighted its potential applications, offering a solid foundation for researchers to explore the full potential of this versatile molecule.
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